2-Thiophen-2-yl-3-p-tolyl-3H-quinazolin-4-one
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Overview
Description
3-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)QUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)QUINAZOLIN-4-ONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones in the presence of a catalyst. Common reaction conditions include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to dihydroquinazolinones.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family.
Thiophene Derivatives: Compounds containing the thiophene ring.
Aromatic Compounds: Compounds with similar aromatic structures.
Uniqueness
3-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)QUINAZOLIN-4-ONE is unique due to the combination of the quinazolinone core with both a thiophene and a methylphenyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H14N2OS/c1-13-8-10-14(11-9-13)21-18(17-7-4-12-23-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |
InChI Key |
AAASRNHSMGFXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Origin of Product |
United States |
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